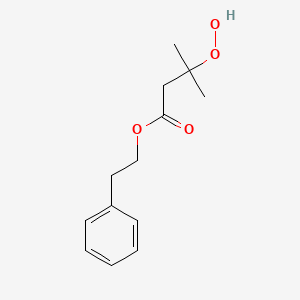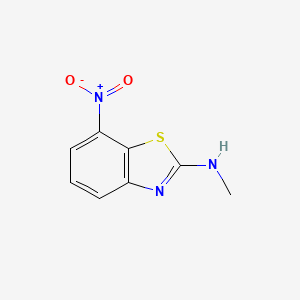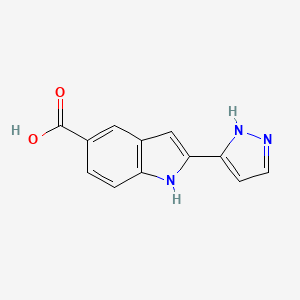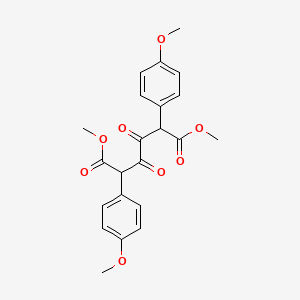
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate is an organic compound with the molecular formula C14H19ClO4 It is a derivative of hexanoic acid, featuring a chlorophenoxy group and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate typically involves the esterification of 2-(4-chlorophenoxy)-3-hydroxyhexanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The post-treatment process involves cooling the reaction mixture, quenching with a suitable reagent, and purification through extraction and drying .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of 2-(4-chlorophenoxy)-3-oxohexanoate.
Reduction: Formation of 2-(4-chlorophenoxy)-3-hydroxyhexanol.
Substitution: Formation of 2-(4-alkoxyphenoxy)-3-hydroxyhexanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenoxy)acetate: Lacks the hydroxy group, resulting in different reactivity and biological activity.
Ethyl 2-(4-bromophenoxy)-3-hydroxyhexanoate: The bromine atom can alter the compound’s electronic properties and reactivity.
Ethyl 2-(4-methylphenoxy)-3-hydroxyhexanoate: The methyl group can influence the compound’s steric and electronic characteristics.
Eigenschaften
CAS-Nummer |
848890-33-5 |
|---|---|
Molekularformel |
C14H19ClO4 |
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
ethyl 2-(4-chlorophenoxy)-3-hydroxyhexanoate |
InChI |
InChI=1S/C14H19ClO4/c1-3-5-12(16)13(14(17)18-4-2)19-11-8-6-10(15)7-9-11/h6-9,12-13,16H,3-5H2,1-2H3 |
InChI-Schlüssel |
QLDIWHAXPFQPJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(C(=O)OCC)OC1=CC=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)

![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)


![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)

![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
